molecular formula C13H15NO7 B2870477 (2-Hydroxy-4-methoxybenzoyl)glutamic acid CAS No. 1231217-68-7

(2-Hydroxy-4-methoxybenzoyl)glutamic acid

Cat. No. B2870477
CAS RN: 1231217-68-7
M. Wt: 297.263
InChI Key: OTKKRLOZKWVHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-4-methoxybenzoyl)glutamic acid, also known as HMBA-Glu, is a naturally occurring organic compound with a variety of uses in both scientific research and industry. It is a derivative of glutamic acid, an amino acid found in many proteins, and is formed by the reaction of glutamic acid with 2-hydroxy-4-methoxybenzaldehyde. HMBA-Glu has been used in a variety of applications, including as a chelating agent, a dye, and a catalyst, as well as in the synthesis of pharmaceuticals and other compounds. In addition, HMBA-Glu has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

(2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition of tyrosinase is thought to be responsible for (2-Hydroxy-4-methoxybenzoyl)glutamic acid’s potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, (2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to act as an antioxidant, which may be responsible for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
(2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, (2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to act as an antioxidant, which may be responsible for its potential use in the treatment of various diseases. (2-Hydroxy-4-methoxybenzoyl)glutamic acid has also been shown to have anti-inflammatory and anti-microbial properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Hydroxy-4-methoxybenzoyl)glutamic acid in lab experiments include its low cost, its availability, and its stability. Additionally, (2-Hydroxy-4-methoxybenzoyl)glutamic acid is a relatively non-toxic compound and is not known to be carcinogenic. The main limitation of using (2-Hydroxy-4-methoxybenzoyl)glutamic acid in lab experiments is its low solubility in water, which can make it difficult to prepare solutions of the compound.

Future Directions

The potential future directions for the use of (2-Hydroxy-4-methoxybenzoyl)glutamic acid include its use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, (2-Hydroxy-4-methoxybenzoyl)glutamic acid may be used as a chelating agent, a dye, and a catalyst in the synthesis of pharmaceuticals and other compounds. Finally, (2-Hydroxy-4-methoxybenzoyl)glutamic acid may be used as an antioxidant, which may be useful in the treatment of various diseases.

Synthesis Methods

(2-Hydroxy-4-methoxybenzoyl)glutamic acid can be synthesized by a variety of methods. One method involves the reaction of glutamic acid with 2-hydroxy-4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction produces (2-Hydroxy-4-methoxybenzoyl)glutamic acid in a yield of approximately 80%. Other methods of synthesis include the reaction of glutamic acid with 4-methoxybenzaldehyde, the reaction of glutamic acid with 4-hydroxybenzaldehyde, and the reaction of glutamic acid with both 2-hydroxy-4-methoxybenzaldehyde and 4-methoxybenzaldehyde.

Scientific Research Applications

(2-Hydroxy-4-methoxybenzoyl)glutamic acid has been used in a variety of scientific research applications. It has been used as a chelating agent, a dye, and a catalyst, as well as in the synthesis of pharmaceuticals and other compounds. In addition, (2-Hydroxy-4-methoxybenzoyl)glutamic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

properties

IUPAC Name

2-[(2-hydroxy-4-methoxybenzoyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7/c1-21-7-2-3-8(10(15)6-7)12(18)14-9(13(19)20)4-5-11(16)17/h2-3,6,9,15H,4-5H2,1H3,(H,14,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKRLOZKWVHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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